Xylazine(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylazine(1+) is an organic cation that is the conjugate acid of xylazine, obtained by the protonation of the thiazine nitrogen. It is a conjugate acid of a xylazine.
Scientific Research Applications
Alpha(2)-Adrenoceptor Agonist and Endogenous Opioid Release
Xylazine, primarily known as an alpha(2)-adrenoceptor agonist, is extensively used in veterinary medicine and animal experimentation. A study by Romero et al. (2009) suggests that xylazine induces peripheral antinociception, likely by activating alpha(2C)-adrenoceptors and triggering the release of endogenous opioids that act on their receptors (Romero et al., 2009).
Activation of Adenosine Monophosphate-Activated Protein Kinase Pathway
Shi et al. (2016) explored the role of the AMPK signaling pathway in xylazine's analgesic mechanism within the central nervous system of rats. Their findings suggest that xylazine alters the activities of LKB1 and AMPK in the central nervous system, indicating an influence on the regulatory signaling pathway of analgesia in the rat brain (Shi et al., 2016).
ATP-Sensitive K(+) Channels Involvement
Another study by Romero and Duarte (2009) indicates that xylazine's peripheral antinociceptive effect might result from K(ATP)-channel activation. This effect was specifically observed in the presence of glibenclamide, a blocker of K(ATP) channels, underscoring the involvement of these channels in xylazine's mechanism of action (Romero & Duarte, 2009).
Interaction with the Endocannabinoid System
Romero et al. (2020) highlighted xylazine's interaction with the endocannabinoid system. They found that its peripheral antinociceptive effect was mediated via anandamide release and subsequent CB1 cannabinoid receptor activation (Romero et al., 2020).
Effect on Hormonal, Metabolic, and Cardiorespiratory Responses
Rizk et al. (2012) investigated xylazine's effects on hormonal, metabolic, and cardiorespiratory responses in dairy cows during claw trimming. Their study suggests that xylazine decreases hormonal and metabolic stress responses, although it augments the respiratory depressive effect of lateral recumbency (Rizk et al., 2012).
properties
Product Name |
Xylazine(1+) |
---|---|
Molecular Formula |
C12H17N2S+ |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-3-ium-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)/p+1 |
InChI Key |
BPICBUSOMSTKRF-UHFFFAOYSA-O |
SMILES |
CC1=C(C(=CC=C1)C)NC2=[NH+]CCCS2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=[NH+]CCCS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.